3-(Thiomorpholin-4-yl)pyridine-2-carbonitrile
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Overview
Description
3-(Thiomorpholin-4-yl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C10H11N3S and a molecular weight of 205.28 g/mol It is known for its unique structure, which includes a thiomorpholine ring attached to a pyridine ring with a carbonitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiomorpholin-4-yl)pyridine-2-carbonitrile typically involves the reaction of thiomorpholine with a pyridine derivative under specific conditions. One common method involves the use of a pyridine-2-carbonitrile precursor, which reacts with thiomorpholine in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Thiomorpholin-4-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The pyridine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic or nucleophilic reagents, such as halogens or alkylating agents, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.
Scientific Research Applications
3-(Thiomorpholin-4-yl)pyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(Thiomorpholin-4-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and pyridine moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Morpholin-4-yl)pyridine-2-carbonitrile: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
3-(Piperidin-4-yl)pyridine-2-carbonitrile: Contains a piperidine ring instead of a thiomorpholine ring.
3-(Pyrrolidin-4-yl)pyridine-2-carbonitrile: Features a pyrrolidine ring in place of the thiomorpholine ring.
Uniqueness
3-(Thiomorpholin-4-yl)pyridine-2-carbonitrile is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The sulfur atom in the thiomorpholine ring can participate in specific interactions and reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
3-thiomorpholin-4-ylpyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-8-9-10(2-1-3-12-9)13-4-6-14-7-5-13/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNGEGPRUHHAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(N=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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